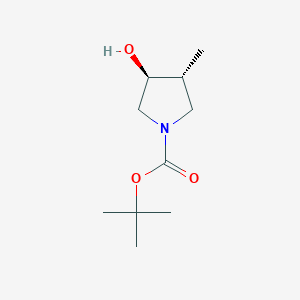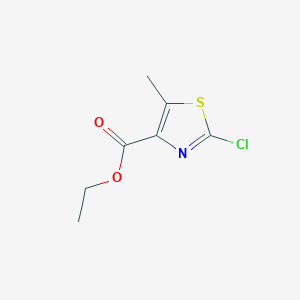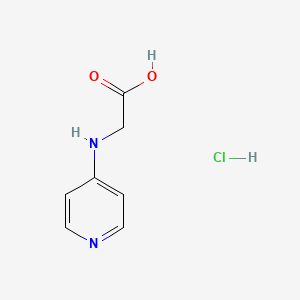
(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
Descripción general
Descripción
(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidine ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Hydroxylation: The introduction of the hydroxyl group at the 3-position is a critical step. This can be accomplished using oxidizing agents under controlled conditions.
Esterification: The carboxyl group is then esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of automated reactors to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism by which (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2R,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
The (2S,3R) configuration of methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific spatial arrangement, which influences its reactivity and interaction with biological systems. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
By understanding the detailed properties and applications of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, researchers can better utilize this compound in various scientific and industrial contexts.
Propiedades
IUPAC Name |
methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOEPPXPLBIAN-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693359 | |
| Record name | Methyl (3R)-3-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757961-41-4 | |
| Record name | Methyl (3R)-3-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)




![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)





